molecular formula C16H14Cl3N3O4 B11947087 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

Cat. No.: B11947087
M. Wt: 418.7 g/mol
InChI Key: GDTSRVFYAOKCIP-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a nitro group at the 2-position and a trichloroethylamine moiety modified by a 2-methoxyanilino group. Key functional groups include the electron-withdrawing nitro group, the trichloroethyl segment (imparting lipophilicity), and the 2-methoxyanilino group (offering steric and electronic modulation) .

Properties

Molecular Formula

C16H14Cl3N3O4

Molecular Weight

418.7 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O4/c1-26-13-9-5-3-7-11(13)20-15(16(17,18)19)21-14(23)10-6-2-4-8-12(10)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

GDTSRVFYAOKCIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide typically involves a multi-step process:

    Chlorination: The trichloroethyl group is introduced via chlorination, often using thionyl chloride or phosphorus trichloride.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 2-methoxyaniline under controlled conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.

Major Products

    Reduction: 2-amino-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 2-methoxyaniline.

Scientific Research Applications

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may also play a role in modulating the compound’s activity by affecting its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzamide Derivatives

Substituent Variations on the Benzamide Ring

  • 2-Nitro vs. 3/4-Nitro Derivatives: The 2-nitro position in the target compound contrasts with analogs like 3-nitro-N-[2,2,2-trichloro-1-((2,4-dimethylphenyl)carbamothioylamino)ethyl]benzamide () and 4-nitro-N-[2,2,2-trichloro-1-(4-methoxyphenylamino)ethyl]benzamide ().
  • Chlorinated vs. Methylated Benzamides: Derivatives such as 4-methyl-N-(2,2,2-trichloro-1-((4-fluorophenyl)amino)ethyl)benzamide () replace the nitro group with a methyl substituent. Methyl groups enhance hydrophobicity but lack the electron-withdrawing effects of nitro groups, which could influence charge transfer interactions in biological systems .

Modifications in the Trichloroethylamine Side Chain

  • Anilino vs. Phenoxy Groups: Replacing the 2-methoxyanilino group with a phenoxy moiety (e.g., 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide, ) eliminates the hydrogen-bonding capacity of the anilino NH.
  • Thiourea and Thiadiazole Additions: Compounds like 3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide () introduce thiourea linkages.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents LogP* (Predicted) Hydrogen Bond Donors
2-Nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide ~408.6 2-NO₂, 2-OCH₃-anilino 3.8 2
4-Nitro-N-[2,2,2-trichloro-1-(4-methoxyphenylamino)ethyl]benzamide ~408.6 4-NO₂, 4-OCH₃-anilino 3.5 2
3-Chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide 449.7 3-Cl, thiourea, 2,4-dimethylanilino 5.2 3
2-Nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide 389.6 2-NO₂, phenoxy 4.1 1

*LogP values estimated via ChemDraw.

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of 2-nitrobenzoyl chloride with a preformed trichloroethylamine intermediate. Thiourea derivatives (e.g., ) require additional steps for carbothioyl group introduction .

Biological Activity

2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide is a complex organic compound notable for its diverse biological activities. This compound, with the molecular formula C16H14Cl3N3O4C_{16}H_{14}Cl_{3}N_{3}O_{4}, contains functional groups that contribute to its pharmacological potential. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H14Cl3N3O4
Molecular Weight418.7 g/mol
IUPAC NameThis compound
InChI KeyGDTSRVFYAOKCIP-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2N+[O-]

The biological activity of this compound is largely attributed to its nitro group and the trichloroethyl moiety. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to various biological effects. The presence of the methoxyanilino group enhances its lipophilicity and may influence membrane permeability, facilitating cellular uptake and interaction with target proteins.

Antimicrobial Activity

Research indicates that nitro compounds exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance:

  • Mechanism : The nitro group triggers redox reactions within cells, leading to microbial death.
  • Case Study : A study reported a compound with a similar structure exhibiting an MIC (Minimum Inhibitory Concentration) against M. tuberculosis as low as 0.78 μM, highlighting the potential for developing new antitubercular agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Nitro-containing compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS:

  • Mechanism : These compounds modulate inflammatory pathways by interacting with key biomolecules involved in inflammation.
  • Case Study : Research demonstrated that certain nitro derivatives significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of nitro compounds:

  • Mechanism : The cytotoxic effects may be linked to the generation of reactive oxygen species (ROS) upon reduction of the nitro group.
  • Case Study : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines through oxidative stress mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
2-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamideModerateYesLimited
3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamideHighModerateHigh
4-nitro-N-[substituted-aniline]benzamidesVariableHighVariable

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